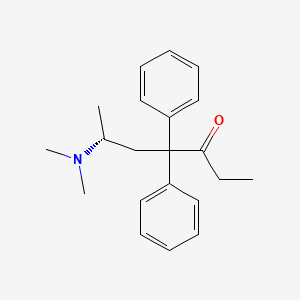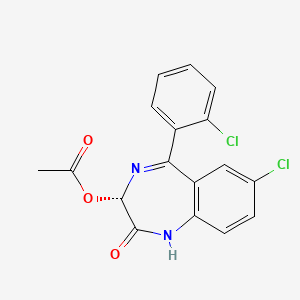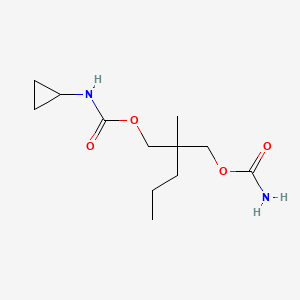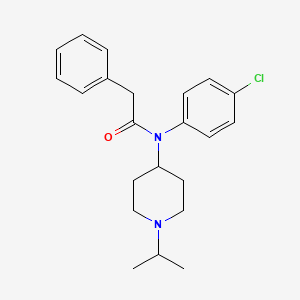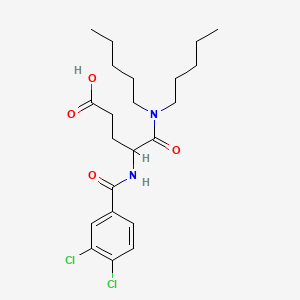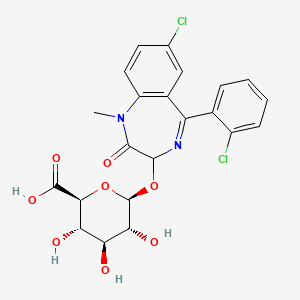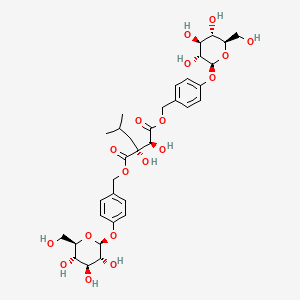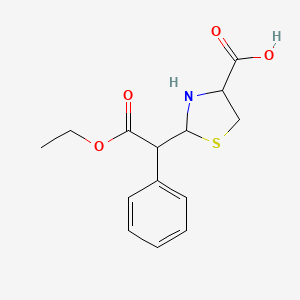
Leucogen
Overview
Description
Leucogen, with the chemical formula C14H17NO4S and CAS registry number 1950-36-3, is a compound known for its applications in various industries. This white crystalline solid, also referred to as 2-(2-ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid, is characterized by its hydroxyl and carboxyl functional groups . It is commonly used as a chelating agent in metal ion coordination and as a building block in the synthesis of complex organic molecules . This compound has been found to exhibit antioxidant and antimicrobial properties, making it a potential candidate for use in pharmaceuticals and personal care products .
Mechanism of Action
Target of Action
Leucogen, also known as Leucoson, primarily targets the production and release of functional neutrophils from the bone marrow . It promotes the growth and maturation of granulocytes in the bone marrow and the proliferation of leukocytes .
Mode of Action
This compound mimics the biological actions of granulocyte colony-stimulating factor (G-CSF) to increase the levels of neutrophils in the blood . It is a glycoprotein that regulates the production and release of neutrophils from the bone marrow . This interaction with its targets results in marked increases in peripheral blood neutrophil counts within 24 hours, with minor increases in monocytes .
Biochemical Pathways
It is known that g-csf, which this compound mimics, plays a crucial role in the hematopoietic cell lineage . It is involved in the homeostasis of the number of cells, lymphocyte differentiation, and metabolic processes, including lipid, amino acid, and nucleotide metabolism .
Pharmacokinetics (ADME Properties)
These properties play a crucial role in the bioavailability and efficacy of a drug
Result of Action
The molecular and cellular effects of this compound’s action include a significant increase in the number of peripheral white blood cells, platelets, and nucleated bone marrow cells . It markedly enhances cell viability and promotes the colony formation of bone marrow mononuclear cells . Furthermore, it has potential anticancer synergistic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound through gene-environment interactions
Biochemical Analysis
Biochemical Properties
Leucogen plays a crucial role in biochemical reactions, particularly in the regulation of neutrophils within the bone marrow . It affects neutrophil progenitor proliferation, differentiation, and enhances phagocytic activity . This compound interacts with cell surface receptors on hematopoietic cells, stimulating the development of granulocytes to increase their migration and cytotoxicity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating the production and release of functional neutrophils from the bone marrow . This compound causes marked increases in peripheral blood neutrophil counts within 24 hours, with minor increases in monocytes . These elevations of neutrophil counts are dose-dependent at recommended doses .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the G-CSF receptor, stimulating the production of neutrophils in the bone marrow . It acts on hematopoietic cells by binding to specific cell surface receptors, in turn, stimulating proliferation and differentiation . G-CSF and its receptor are necessary for basal and stress-induced granulopoiesis, which forms neutrophils .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes in its effects over time. Following termination of this compound therapy, circulating neutrophil counts decrease by 50% within 1 to 2 days, and return to normal levels within 1 to 7 days .
Metabolic Pathways
This compound is involved in several metabolic pathways. It regulates the production of neutrophils within the bone marrow and enhances neutrophil progenitor proliferation . Specific enzymes or cofactors that this compound interacts with, or its effects on metabolic flux or metabolite levels, were not found in the search results.
Preparation Methods
Synthetic Routes and Reaction Conditions: Leucogen is generally synthesized by reacting levofloxacin with hydrochloric acid . The reaction involves the formation of a thiazolidine ring, which is a key structural component of the compound . The reaction conditions typically include a controlled temperature and pH to ensure the proper formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced through a multi-step synthesis process that involves the use of various reagents and catalysts . The process begins with the preparation of ethyl phenylacetate, which is then reacted with thiazolidine-4-carboxylic acid to form the final product . The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Leucogen undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions involving this compound often use halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its hydroxylated, reduced, or halogenated forms .
Scientific Research Applications
Leucogen has a wide range of scientific research applications across various fields :
Comparison with Similar Compounds
Leucogen is unique in its structure and properties compared to other similar compounds . Some similar compounds include:
Levofloxacin Hydrochloride: Shares a similar core structure but differs in its functional groups and applications.
Ethyl Phenylacetate: Used as a precursor in the synthesis of this compound.
Thiazolidine-4-carboxylic acid: Another precursor used in the synthesis of this compound.
This compound’s uniqueness lies in its combination of hydroxyl and carboxyl functional groups, which contribute to its diverse range of applications and properties .
Properties
IUPAC Name |
2-(2-ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-2-19-14(18)11(9-6-4-3-5-7-9)12-15-10(8-20-12)13(16)17/h3-7,10-12,15H,2,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBMTQVSHNQIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1NC(CS1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941264 | |
| Record name | 2-(2-Ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1950-36-3 | |
| Record name | Leyk | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001950363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1950-36-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEUCOGEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZB58O726V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



